molecular formula C29H46N2O B14633720 Pyrimidine, 5-octyl-2-[4-(undecyloxy)phenyl]- CAS No. 57202-53-6

Pyrimidine, 5-octyl-2-[4-(undecyloxy)phenyl]-

Cat. No.: B14633720
CAS No.: 57202-53-6
M. Wt: 438.7 g/mol
InChI Key: DRBCQAWJKMQKIK-UHFFFAOYSA-N
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Description

Pyrimidine, 5-octyl-2-[4-(undecyloxy)phenyl]- is a heterocyclic aromatic organic compound. It belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. This specific compound has an octyl group at position 5 and a phenyl group substituted with an undecyloxy chain at position 2. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimidine derivatives typically involves the cyclization of β-formyl enamides using urea as a source of ammonia under microwave irradiation . Another method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization with ammonium acetate to produce pyrimidine derivatives with various substituents .

Industrial Production Methods

Industrial production methods for pyrimidine derivatives often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific reagents to facilitate the desired chemical transformations.

Chemical Reactions Analysis

Types of Reactions

Pyrimidine, 5-octyl-2-[4-(undecyloxy)phenyl]- undergoes various types of chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.

    Substitution: The replacement of one functional group with another, which can occur at different positions on the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures, solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce pyrimidine oxides, while reduction reactions may yield reduced pyrimidine derivatives. Substitution reactions can result in a wide range of substituted pyrimidine compounds with different functional groups.

Scientific Research Applications

Pyrimidine, 5-octyl-2-[4-(undecyloxy)phenyl]- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of pyrimidine, 5-octyl-2-[4-(undecyloxy)phenyl]- involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to pyrimidine, 5-octyl-2-[4-(undecyloxy)phenyl]- include other pyrimidine derivatives with different substituents at various positions on the pyrimidine ring. Examples include pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines, which are bicyclic compounds with two fused pyrimidine rings .

Uniqueness

The uniqueness of pyrimidine, 5-octyl-2-[4-(undecyloxy)phenyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the octyl and undecyloxyphenyl groups can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

57202-53-6

Molecular Formula

C29H46N2O

Molecular Weight

438.7 g/mol

IUPAC Name

5-octyl-2-(4-undecoxyphenyl)pyrimidine

InChI

InChI=1S/C29H46N2O/c1-3-5-7-9-11-12-13-15-17-23-32-28-21-19-27(20-22-28)29-30-24-26(25-31-29)18-16-14-10-8-6-4-2/h19-22,24-25H,3-18,23H2,1-2H3

InChI Key

DRBCQAWJKMQKIK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)CCCCCCCC

Origin of Product

United States

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